molecular formula C18H13ClO4 B5854997 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one CAS No. 6085-81-0

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No. B5854997
CAS RN: 6085-81-0
M. Wt: 328.7 g/mol
InChI Key: BOTWKVLTVCVWOQ-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as Clomeleon, which is a genetically encoded fluorescent calcium indicator. This compound is widely used in scientific research for its ability to monitor calcium ion concentration in living cells.

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one have been explored for their synthesis and potential biological activities. For instance, Hatzade et al. (2008) synthesized a number of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, investigating their antimicrobial and antioxidant activities (Hatzade et al., 2008). Similarly, compounds such as thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized and proposed for antibacterial activity screening (Čačić et al., 2009).

Crystal Structure Analysis

The crystal structure and conformation of derivatives of 2H-chromen-2-one, including those with chlorophenyl groups, have been extensively studied. These studies provide insights into the molecular geometry and potential interaction sites for biological activity. Manolov et al. (2012) determined the crystal structure of a compound similar in structure, revealing insights into its molecular arrangement and potential reactive sites (Manolov et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of chromen-2-one derivatives. For instance, Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins, which showed potential antibacterial and antifungal activities (Parameshwarappa et al., 2009). This indicates a possible application of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one in antimicrobial research.

Antitumor Activity

Compounds structurally similar to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one have been evaluated for their antitumor activities. Yu et al. (2017) synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives and conducted a preliminary antitumor screening, showing activity against various cancer cell lines (Yu et al., 2017).

Novel Synthesis Methods

Research has also focused on novel synthesis methods for chromen-2-one derivatives. Alonzi et al. (2014) discussed the synthesis of Warfarin and its analogues using novel polystyrene-supported catalysts, demonstrating the versatility in synthesizing structurally related compounds (Alonzi et al., 2014).

properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-11-8-18(21)23-17-9-14(6-7-15(11)17)22-10-16(20)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWKVLTVCVWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976322
Record name 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

CAS RN

6085-81-0
Record name 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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